2-(4-Nitro-benzylidene)-1-aza-bicyclo[2.2.2]octan-3-one
Description
Properties
IUPAC Name |
(2Z)-2-[(4-nitrophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c17-14-11-5-7-15(8-6-11)13(14)9-10-1-3-12(4-2-10)16(18)19/h1-4,9,11H,5-8H2/b13-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYLOZSIGADKNRC-LCYFTJDESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(=O)C2=CC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN\2CCC1C(=O)/C2=C/C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitro-benzylidene)-1-aza-bicyclo[2.2.2]octan-3-one typically involves the condensation of 4-nitrobenzaldehyde with 1-aza-bicyclo[2.2.2]octan-3-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete.
Industrial Production Methods
While specific industrial production methods for 2-(4-Nitro-benzylidene)-1-aza-bicyclo[2.2.2]octan-3-one are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitro-benzylidene)-1-aza-bicyclo[2.2.2]octan-3-one can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under appropriate conditions.
Condensation: The compound can undergo further condensation reactions with other aldehydes or ketones to form more complex structures.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a catalyst, tin(II) chloride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
Reduction Products: 2-(4-Amino-benzylidene)-1-aza-bicyclo[2.2.2]octan-3-one.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its bicyclic structure allows for various chemical transformations, including:
- Reduction Reactions : The nitro group can be converted to an amino group using reducing agents like hydrogen gas or tin(II) chloride.
- Substitution Reactions : The nitro group can participate in nucleophilic aromatic substitution, enabling the formation of various derivatives.
Table 1: Common Reactions of 2-(4-Nitro-benzylidene)-1-aza-bicyclo[2.2.2]octan-3-one
| Reaction Type | Description | Example Products |
|---|---|---|
| Reduction | Conversion of nitro to amino group | 2-(4-Amino-benzylidene)-1-aza-bicyclo[2.2.2]octan-3-one |
| Substitution | Nucleophilic replacement of nitro group | Various substituted derivatives |
| Condensation | Reaction with aldehydes or ketones | More complex structures |
Medicinal Chemistry
Research has indicated potential biological activities of 2-(4-Nitro-benzylidene)-1-aza-bicyclo[2.2.2]octan-3-one, particularly in the areas of:
- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various pathogens.
- Anticancer Properties : The compound's ability to interact with cellular components suggests it may have cytotoxic effects, making it a candidate for further investigation in cancer treatment.
Case Study: Antimicrobial Activity
A study conducted on various derivatives of 2-(4-Nitro-benzylidene)-1-aza-bicyclo[2.2.2]octan-3-one demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent.
Materials Science
The unique electronic and steric properties of 2-(4-Nitro-benzylidene)-1-aza-bicyclo[2.2.2]octan-3-one make it an attractive candidate for developing novel materials with specific functionalities.
Applications in Material Development
- Polymer Chemistry : The compound can be utilized as a building block for synthesizing polymers with enhanced thermal and mechanical properties.
- Nanotechnology : Its structural characteristics allow for potential applications in nanomaterials, contributing to advancements in electronics and photonics.
Mechanism of Action
The mechanism of action of 2-(4-Nitro-benzylidene)-1-aza-bicyclo[2.2.2]octan-3-one depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
1-Aza-bicyclo[2.2.2]octan-3-one: The parent compound without the nitrobenzylidene group.
2-(4-Amino-benzylidene)-1-aza-bicyclo[2.2.2]octan-3-one: The reduced form of the compound.
2-(4-Methoxy-benzylidene)-1-aza-bicyclo[2.2.2]octan-3-one: A derivative with a methoxy group instead of a nitro group.
Uniqueness
The presence of the nitrobenzylidene group in 2-(4-Nitro-benzylidene)-1-aza-bicyclo[2.2.2]octan-3-one imparts unique electronic and steric properties to the compound, making it distinct from its analogs. This group can participate in various chemical reactions and influence the compound’s biological activity, making it a valuable scaffold for further research and development.
Biological Activity
2-(4-Nitro-benzylidene)-1-aza-bicyclo[2.2.2]octan-3-one is a nitrogen-containing heterocyclic compound characterized by a complex bicyclic structure fused with a nitro-substituted benzylidene moiety. Its molecular formula is , and it has garnered attention in medicinal chemistry for its potential biological activities, particularly in the fields of inflammation and pain modulation.
Synthesis
The synthesis of this compound typically involves an aldol condensation reaction between 1-benzyl-5-nitro-indole-3-carboxaldehyde and 1-aza-bicyclo[2.2.2]octan-3-one. The reaction proceeds under basic conditions, often using sodium hydroxide or potassium carbonate as catalysts in solvents like ethanol or methanol. The formation of the double bond between the nitrogen-containing bicyclic structure and the benzylidene group results in a stable product that can be characterized by various spectroscopic methods, including NMR and X-ray crystallography .
The biological activity of 2-(4-Nitro-benzylidene)-1-aza-bicyclo[2.2.2]octan-3-one is primarily attributed to its structural features, including the nitro group, which can enhance reactivity and interaction with biological targets. The compound may exert its effects through:
- Enzyme inhibition: Similar compounds have shown potential to interact with enzymes involved in inflammatory pathways.
- Receptor binding: It may bind to specific receptors implicated in pain modulation, influencing their activity through competitive inhibition or allosteric modulation .
Case Studies and Research Findings
Recent studies have explored the pharmacological properties of this compound:
- Anti-inflammatory Potential: Research indicates that compounds with similar structures exhibit significant anti-inflammatory effects, suggesting that 2-(4-Nitro-benzylidene)-1-aza-bicyclo[2.2.2]octan-3-one may also possess these properties .
- Antimicrobial Activity: Preliminary investigations have indicated that this compound could demonstrate antimicrobial properties, making it a candidate for further exploration in treating infections .
Comparative Analysis with Related Compounds
To better understand the biological activity of 2-(4-Nitro-benzylidene)-1-aza-bicyclo[2.2.2]octan-3-one, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structural Features | Notable Biological Activity |
|---|---|---|
| 1-Aza-bicyclo[2.2.2]octan-3-one | Basic bicyclic structure | Analgesic properties |
| 2-(4-Amino-benzylidene)-1-aza-bicyclo[2.2.2]octan-3-one | Amino substitution instead of nitro | Potential anti-inflammatory effects |
| (Z)-2-(3-Methoxybenzylidene)-1-aza-bicyclo[2.2.2]octan-3-one | Methoxy substitution | Antioxidant properties |
The unique presence of the nitro group in 2-(4-Nitro-benzylidene)-1-aza-bicyclo[2.2.2]octan-3-one may enhance its biological interactions compared to other derivatives lacking this functional group .
Q & A
Basic: What is the standard synthetic route for 2-(4-Nitro-benzylidene)-1-aza-bicyclo[2.2.2]octan-3-one?
Answer:
The compound is synthesized via Claisen-Schmidt condensation between 1-azabicyclo[2.2.2]octan-3-one and 4-nitrobenzaldehyde under basic conditions (e.g., methanolic KOH or NaOH). The reaction proceeds at 0°C to room temperature, forming the benzylidene derivative. Purification is achieved through recrystallization using ethyl acetate or column chromatography with silica gel. The Z-configuration of the double bond is confirmed by X-ray crystallography .
Advanced: How can reaction conditions be optimized to enhance yield and selectivity?
Answer:
Key optimization parameters include:
- Catalyst selection : Sodium hydride (NaH) or cesium carbonate (Cs₂CO₃) improves reaction efficiency compared to traditional KOH .
- Solvent choice : Anhydrous tetrahydrofuran (THF) or methanol reduces side reactions.
- Temperature control : Gradual warming from 0°C to 20°C minimizes decomposition.
- Stoichiometry : A 1:1.2 molar ratio (aldehyde:ketone) maximizes conversion. Post-reaction quenching with acetic acid and purification via alumina column chromatography enhances purity (>95%) .
Basic: What spectroscopic and analytical techniques confirm the compound’s structure?
Answer:
- 1H NMR : Peaks at δ 8.2–8.4 ppm (aromatic protons) and δ 6.5–7.0 ppm (olefinic proton) confirm the benzylidene moiety.
- HPLC : Purity (>98%) is validated using a C18 column with acetonitrile/water mobile phase.
- Mass spectrometry (MS) : Molecular ion [M+H]+ at m/z 273.1 aligns with theoretical mass .
Advanced: How to resolve contradictions in stereochemical assignments between NMR and crystallography data?
Answer:
Discrepancies may arise due to dynamic effects in solution (e.g., rotational barriers). Methodological resolution involves:
- X-ray crystallography : Definitive Z-geometry assignment via single-crystal analysis .
- NOESY NMR : Correlates spatial proximity of protons (e.g., olefinic H with bicyclic protons).
- Computational modeling : Density Functional Theory (DFT) at B3LYP/6-31G* level validates electronic and steric influences on configuration .
Basic: What are the solubility and stability considerations for experimental handling?
Answer:
- Solubility : Soluble in polar aprotic solvents (acetone, DMSO) but insoluble in water.
- Stability : Air-sensitive; store under inert gas (N₂/Ar) at -20°C. Incompatible with strong oxidizers (e.g., HNO₃) .
Advanced: What computational methods predict reactivity and electronic properties?
Answer:
- DFT calculations : HOMO-LUMO gaps (ΔE ≈ 4.2 eV) indicate electrophilic reactivity at the nitro group.
- Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., p53 protein) to guide pharmacological studies .
- Docking studies : Assess binding affinity to NK-1 receptors, leveraging structural analogs like CP-96,345 .
Advanced: How to evaluate biological activity against cancer cell lines?
Answer:
- In vitro assays : MTT proliferation assays using HT-29 (colon cancer) or MCF-7 (breast cancer) cells. IC₅₀ values are compared to combretastatin A-4 derivatives .
- Mechanistic studies : Western blotting for apoptosis markers (cleaved caspase-3, PARP) and flow cytometry for cell cycle arrest (G2/M phase) .
Basic: What purification strategies ensure high-purity product?
Answer:
- Column chromatography : Neutral alumina with 0.5% MeOH/CHCl₃ eluent removes unreacted aldehyde.
- Recrystallization : Ethyl acetate/hexane (1:3) yields crystalline product with >99% purity .
Advanced: How to address discrepancies in biological activity data across studies?
Answer:
- Dose-response validation : Replicate assays with standardized protocols (e.g., 24–72 hr exposure).
- Metabolic stability testing : Liver microsome assays identify degradation pathways.
- Structural analogs : Compare with (Z)-combretastatin A-4 derivatives to isolate structure-activity relationships (SAR) .
Basic: What safety protocols are critical during synthesis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
